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Compound of Interest

Compound Name: 2,2-Dichloro-3-methylbutane

Cat. No.: B096302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted
spectroscopic data for the halogenated alkane, 2,2-dichloro-3-methylbutane. Due to the
limited availability of experimentally derived spectra for this specific compound in public
databases, this document presents a combination of existing mass spectrometry data and
theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic
data. Detailed, generalized experimental protocols for the acquisition of such data are also
provided to guide researchers in their analytical endeavors.

Chemical Identity and Properties

2,2-dichloro-3-methylbutane is a chlorinated hydrocarbon with the chemical formula
CsH10Cl2.[1][2] Its molecular weight is 141.039 g/mol .[1][2] Key identifiers for this compound
are listed in the table below.
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Identifier Value

IUPAC Name 2,2-dichloro-3-methylbutane
CAS Number 17773-66-9[1][2]

Molecular Formula CsH10Cl2[1][2]

Molecular Weight 141.039 g/mol [1][2]
Canonical SMILES cc(o)eycenci

INChl=1S/C5H10CI2/c1-4(2)5(3,6)7/h4H, 1-
3H3[1]

InChl

InChlKey WIQMOFSSJHPXIK-UHFFFAOY SA-N[1]

Spectroscopic Data
Mass Spectrometry

The mass spectrum of 2,2-dichloro-3-methylbutane is available from the NIST WebBook and
was obtained by electron ionization (EI).[1] The spectrum is characterized by a molecular ion
peak and several fragment ions. The presence of two chlorine atoms results in a characteristic
isotopic pattern for chlorine-containing fragments.

Table 1. Mass Spectrometry Data for 2,2-dichloro-3-methylbutane
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miz Relative Intensity (%) Proposed Fragment
41 100 [C3Hs]*

43 95 [C3H7]*

56 85 [CaHs]*

69 30 [CsHe]*

84 15 [CsHsCI]* (35Cl)

86 5 [CsHeCI]* (3Cl)

105 10 [M-CI]*, [CsH10CI]* (35Cl)
107 3 [M-CI]*, [CsH10Cl]* (37CI)
140 <1 [M]*, [CsH10Cl2]* (2x35Cl)
142 <1 [M]*+, [CsH1035CI37CI]*
144 <1 [M]*, [CsH10Cl2]* (2x37Cl)

Data sourced from NIST WebBook.[1] The fragmentation pattern is consistent with the structure
of 2,2-dichloro-3-methylbutane, showing losses of alkyl and chlorine radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR spectra for 2,2-dichloro-3-methylbutane are not readily
available in the public domain. However, the expected chemical shifts and multiplicities can be
predicted based on the molecular structure and comparison with similar compounds.

Predicted *H NMR Spectrum:

The *H NMR spectrum is expected to show two signals corresponding to the two distinct proton
environments.

Table 2: Predicted *H NMR Data for 2,2-dichloro-3-methylbutane
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~1.1-1.3 Doublet 6H -CH(CHs)2

~22-25 Septet 1H -CH(CH3)2

~19-21 Singlet 3H -C(Ch2CHs

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent
and experimental conditions.

Predicted 3C NMR Spectrum:

The 13C NMR spectrum is predicted to exhibit four distinct signals corresponding to the four
unique carbon environments in the molecule.

Table 3: Predicted 13C NMR Data for 2,2-dichloro-3-methylbutane

Chemical Shift (ppm) Assighment
~16-20 -CH(CHs)2
~35-40 -CH(CHs)2
~30-35 -C(Cl)2CHs
~90-95 -C(Cl)2CHs

Note: These are predicted values and are for guidance only.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2,2-dichloro-3-methylbutane is not publicly available. The
predicted characteristic absorption bands are based on the functional groups present in the

molecule.

Table 4: Predicted IR Absorption Bands for 2,2-dichloro-3-methylbutane
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Wavenumber (cm~?) Intensity Vibration

2975 - 2870 Strong C-H stretch (alkane)
1470 - 1450 Medium C-H bend (CHs)

1385 - 1370 Medium C-H bend (gem-dimethyl)
800 - 600 Strong C-Cl stretch

Note: The C-ClI stretching vibrations can be complex and may show multiple bands.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a volatile liquid
sample such as 2,2-dichloro-3-methylbutane.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 5-10 mg of 2,2-dichloro-3-methylbutane in
0.5-0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Tune and shim the spectrometer for the sample.
o Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

e 13C NMR Acquisition:
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[e]

Switch the probe to the 13C frequency.

(¢]

Use a proton-decoupled pulse sequence to simplify the spectrum.

[¢]

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100
ppm).

[¢]

A larger number of scans will be required compared to *H NMR to achieve a good signal-
to-noise ratio (e.g., 128 scans or more), along with a suitable relaxation delay.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale using
the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of neat 2,2-dichloro-3-methylbutane
between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

[e]

Record a background spectrum of the clean, empty salt plates.

o

Place the sample in the spectrometer's sample compartment.

[¢]

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm™1).

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass
spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
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e Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

 lonization: Bombard the sample molecules with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).

e Detection: Detect the ions and record their abundance.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2,2-dichloro-3-methylbutane.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of 2,2-
dichloro-3-methylbutane. While experimental data is limited, the provided information and
protocols offer a robust starting point for researchers in the fields of chemistry and drug
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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